![molecular formula C36H38O14 B14450628 Podophyllotoxin-anisyliden-glucosid [German] CAS No. 73839-76-6](/img/structure/B14450628.png)
Podophyllotoxin-anisyliden-glucosid [German]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Podophyllotoxin-anisyliden-glucosid is a derivative of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin and its derivatives are known for their significant biological activities, particularly their anticancer properties. Podophyllotoxin-anisyliden-glucosid is a chemically modified form of podophyllotoxin designed to enhance its pharmacological properties and reduce its toxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin-anisyliden-glucosid typically involves the chemical modification of podophyllotoxin. One common method includes the condensation of podophyllotoxin with anisaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of podophyllotoxin-anisyliden-glucosid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
Podophyllotoxin-anisyliden-glucosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anisylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and alcohol derivatives, as well as substituted anisylidene compounds. These products often exhibit different biological activities and can be further modified for specific applications.
科学的研究の応用
Podophyllotoxin-anisyliden-glucosid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.
Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.
作用機序
Podophyllotoxin-anisyliden-glucosid exerts its effects primarily by targeting tubulin and topoisomerase II. By binding to tubulin, it disrupts microtubule formation, leading to mitotic arrest and apoptosis. Additionally, it inhibits topoisomerase II, causing DNA strand breaks and further promoting cell death. These mechanisms make it a potent anticancer agent with the ability to target rapidly dividing cells.
類似化合物との比較
Similar Compounds
Podophyllotoxin: The parent compound, known for its anticancer properties.
Etoposide: A podophyllotoxin derivative used clinically for cancer treatment.
Teniposide: Another derivative with similar applications in oncology.
Uniqueness
Podophyllotoxin-anisyliden-glucosid is unique due to its modified structure, which enhances its pharmacological properties and reduces its toxicity compared to the parent compound. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in different fields.
特性
CAS番号 |
73839-76-6 |
|---|---|
分子式 |
C36H38O14 |
分子量 |
694.7 g/mol |
IUPAC名 |
(5R,5aR,8aR,9R)-5-[[(6R,7R,8R)-7,8-dihydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C36H38O14/c1-40-18-7-5-16(6-8-18)35-45-14-26-33(50-35)29(37)30(38)36(48-26)49-31-20-12-23-22(46-15-47-23)11-19(20)27(28-21(31)13-44-34(28)39)17-9-24(41-2)32(43-4)25(10-17)42-3/h5-12,21,26-31,33,35-38H,13-15H2,1-4H3/t21-,26?,27+,28-,29+,30+,31-,33?,35?,36-/m0/s1 |
InChIキー |
NMHHRLKYMHQKRZ-BDAHMYBWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)[C@@H]([C@H]([C@@H](O3)O[C@@H]4[C@H]5COC(=O)[C@@H]5[C@@H](C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)OC)OC)O)O |
正規SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OC4C5COC(=O)C5C(C6=CC7=C(C=C46)OCO7)C8=CC(=C(C(=C8)OC)OC)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


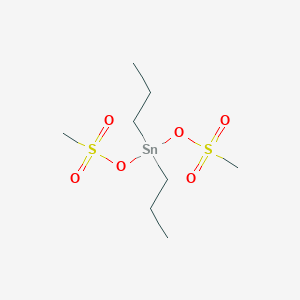
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)

![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
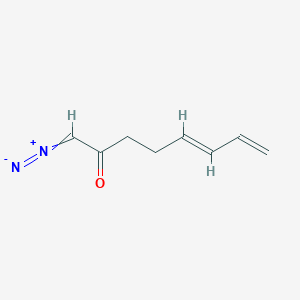
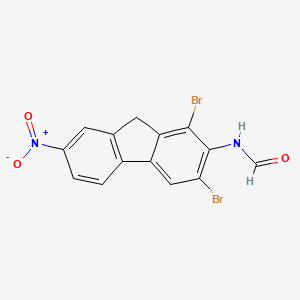
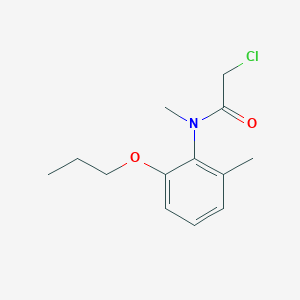
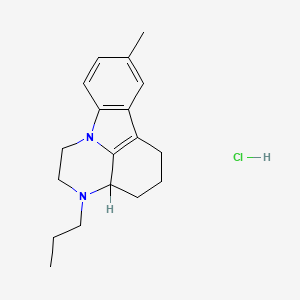
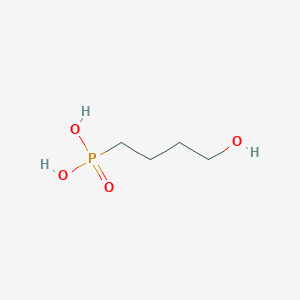
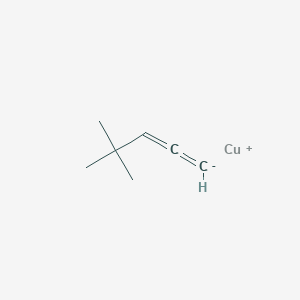

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
